Methyl 3-iodo-4-methoxybenzoate CAS number
Methyl 3-iodo-4-methoxybenzoate CAS number
An In-depth Technical Guide to Methyl 3-iodo-4-methoxybenzoate
Introduction
Methyl 3-iodo-4-methoxybenzoate is a halogenated aromatic ester that serves as a critical building block in advanced organic synthesis. Its strategic substitution pattern, featuring an electron-donating methoxy group and a reactive iodo group, makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, particularly in the field of pharmaceutical development, for an audience of researchers and drug development professionals.
Compound Identification and Core Properties
The unambiguous identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The primary identifier for Methyl 3-iodo-4-methoxybenzoate is its CAS (Chemical Abstracts Service) number.
CAS Number: 35387-93-0 [1][2][3][4][5][6]
This unique numerical identifier ensures that researchers are referring to the exact same chemical substance, regardless of naming conventions.
Physicochemical and Spectroscopic Data
A summary of the key properties of Methyl 3-iodo-4-methoxybenzoate is presented below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₃ | [1][2][3][5][7] |
| Molecular Weight | 292.07 g/mol | [1][3][4][5] |
| IUPAC Name | methyl 3-iodo-4-methoxybenzoate | [2][3][8] |
| Synonyms | 3-Iodo-4-methoxybenzoic Acid Methyl Ester, Methyl 3-iodo-p-anisate | [8][9] |
| Appearance | White to light yellow powder or crystal | [7] |
| Melting Point | 92-95 °C | [1][7][8][10] |
| Boiling Point | 340.1±32.0 °C (Predicted) | [7] |
| Density | 1.684±0.06 g/cm³ (Predicted) | [7] |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [7] |
| InChI Key | GHNGBFHLUOJHKP-UHFFFAOYSA-N | [2][3][4][8] |
| SMILES | COC(=O)C1=CC=C(OC)C(I)=C1 | [2][4][6][8] |
Synthesis Methodologies: A Mechanistic Perspective
The preparation of Methyl 3-iodo-4-methoxybenzoate is typically achieved through a nucleophilic substitution reaction. A common and efficient route involves the methylation of its precursor, Methyl 3-iodo-4-hydroxybenzoate.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the acidic nature of the phenolic hydroxyl group on the precursor. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then readily attacks an electrophilic methyl source, such as methyl iodide, in a classic Williamson ether synthesis.
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Choice of Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its insolubility in many organic solvents can be overcome by using a polar aprotic solvent like DMF, which facilitates the reaction.
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Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that can dissolve the organic starting material and effectively solvate the potassium cations, leaving the carbonate anion more reactive.
-
Reaction Conditions: The reaction is typically heated (e.g., to 60 °C) to increase the reaction rate and ensure completion within a reasonable timeframe.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for Methyl 3-iodo-4-methoxybenzoate.
Key Applications in Research and Development
Methyl 3-iodo-4-methoxybenzoate is not an end product but a valuable intermediate. Its utility stems from the presence of the iodine atom, which serves as a handle for introducing further molecular complexity.
-
Pharmaceutical Synthesis : This compound is a known intermediate in the synthesis of various pharmaceutical agents.[11] Its structure is a precursor for more complex molecules being investigated as anti-cancer and anti-inflammatory drugs.[11] A notable, though structurally similar, compound (Methyl 3-Iodo-4-methylbenzoate) is used in synthesizing Ponatinib, a tyrosine kinase inhibitor for treating leukemia, highlighting the importance of this class of intermediates in medicinal chemistry.[12]
-
Organic Synthesis & Cross-Coupling Reactions : The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[12] This reactivity allows chemists to form new carbon-carbon or carbon-heteroatom bonds with high precision. It is frequently used in reactions such as:
-
Suzuki Coupling (with boronic acids)
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Heck Coupling (with alkenes)
-
Sonogashira Coupling (with terminal alkynes)
-
Buchwald-Hartwig Amination (with amines)
-
-
Material Science : In material science, it can be employed to modify the properties of polymers, potentially enhancing their thermal stability and mechanical strength.[11]
Logical Application Pathway
Caption: Role as an intermediate in advanced synthesis.
Experimental Protocol: Synthesis
The following protocol is a self-validating system for the synthesis of Methyl 3-iodo-4-methoxybenzoate, adapted from established procedures.[1]
Materials and Reagents
-
Methyl 3-iodo-4-hydroxybenzoate (1 equivalent)
-
Potassium carbonate (1.3 equivalents)
-
Methyl iodide (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Deionized water
Step-by-Step Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3-iodo-4-hydroxybenzoate (e.g., 4.1 g, 14.75 mmol) in DMF (25 mL).[1]
-
Addition of Reagents : To the solution, add potassium carbonate (2.65 g, 19.20 mmol) followed by methyl iodide (3.14 g, 22.12 mmol).[1] The potassium carbonate acts as the base to deprotonate the phenol, and methyl iodide is the methyl source.
-
Heating : Immerse the flask in an oil bath preheated to 60 °C. Stir the resulting mixture vigorously for 2 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Quenching and Extraction : After 2 hours, cool the mixture to room temperature. Quench the reaction by adding deionized water (80 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).[1]
-
Washing : Combine the organic layers and wash them successively with water (2 x 30 mL) and saturated brine (20 mL).[1] This removes residual DMF, salts, and other water-soluble impurities.
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Purification : The crude product is a solid. Purify it by recrystallization from petroleum ether to yield pure Methyl 3-iodo-4-methoxybenzoate as a white solid (expected yield ~88%).[1]
Safety and Handling
Methyl 3-iodo-4-methoxybenzoate should be handled with appropriate safety precautions in a laboratory setting.
-
Irritation : It is irritating to the eyes, respiratory system, and skin.[7]
-
Personal Protective Equipment (PPE) : Always wear suitable protective clothing, gloves, and eye/face protection (e.g., safety goggles).[7]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust.[7] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]
-
Storage : Store in a cool, well-ventilated area.
Conclusion
Methyl 3-iodo-4-methoxybenzoate, identified by CAS number 35387-93-0 , is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties and the high reactivity of its carbon-iodine bond provide a reliable entry point for constructing sophisticated molecules. The synthetic protocols for its preparation are robust and high-yielding, ensuring its accessibility for both academic research and industrial drug development campaigns. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage this versatile building block in their work.
References
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ChemBK. (2024). Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]
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LookChem. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316980, Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]
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Chem-Impex International. (n.d.). Methyl 3-iodo-4-methoxybenzoate. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE. Retrieved from [Link]
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J&K Scientific. (n.d.). Methyl-3-iodo-4-methoxybenzoate, 98%. Retrieved from [Link]
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